molecular formula C8H17N5 B1425099 N-[amino(imino)methyl]-4-methylpiperidine-1-carboximidamide CAS No. 737694-65-4

N-[amino(imino)methyl]-4-methylpiperidine-1-carboximidamide

Cat. No.: B1425099
CAS No.: 737694-65-4
M. Wt: 183.25 g/mol
InChI Key: GOEQXDWYNXSHRQ-UHFFFAOYSA-N
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Description

N-[amino(imino)methyl]-4-methylpiperidine-1-carboximidamide is a compound with significant interest in various scientific fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[amino(imino)methyl]-4-methylpiperidine-1-carboximidamide typically involves the reaction of 4-methylpiperidine with cyanamide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-[amino(imino)methyl]-4-methylpiperidine-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous medium at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere to prevent unwanted side reactions.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution; reactions are often conducted in organic solvents such as dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction could produce N-[amino(imino)methyl]-4-methylpiperidine .

Scientific Research Applications

N-[amino(imino)methyl]-4-methylpiperidine-1-carboximidamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role as an inhibitor of eIF4E kinase, which is involved in the regulation of protein synthesis.

    Medicine: Investigated for its potential therapeutic applications in diseases where eIF4E kinase is implicated, such as cancer.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Comparison with Similar Compounds

N-[amino(imino)methyl]-4-methylpiperidine-1-carboximidamide can be compared with other similar compounds, such as:

    Imidazolin-2-imino derivatives: These compounds also contain an N-heterocyclic imino functionality and are known for their electron-donating properties and ability to stabilize electron-deficient species.

    Cyanoacetamide derivatives: These compounds are used in the synthesis of various heterocyclic compounds and have diverse biological activities.

The uniqueness of this compound lies in its specific inhibition of eIF4E kinase, which distinguishes it from other similar compounds that may have different targets or mechanisms of action.

Properties

IUPAC Name

N-(diaminomethylidene)-4-methylpiperidine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N5/c1-6-2-4-13(5-3-6)8(11)12-7(9)10/h6H,2-5H2,1H3,(H5,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOEQXDWYNXSHRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=N)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[amino(imino)methyl]-4-methylpiperidine-1-carboximidamide
Reactant of Route 2
N-[amino(imino)methyl]-4-methylpiperidine-1-carboximidamide
Reactant of Route 3
N-[amino(imino)methyl]-4-methylpiperidine-1-carboximidamide
Reactant of Route 4
N-[amino(imino)methyl]-4-methylpiperidine-1-carboximidamide
Reactant of Route 5
N-[amino(imino)methyl]-4-methylpiperidine-1-carboximidamide
Reactant of Route 6
N-[amino(imino)methyl]-4-methylpiperidine-1-carboximidamide

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